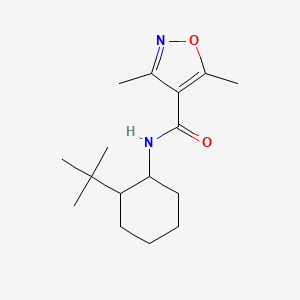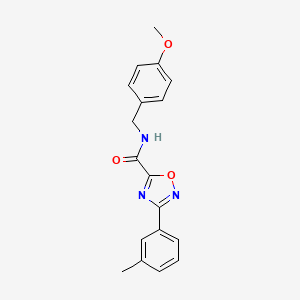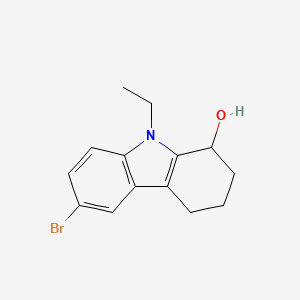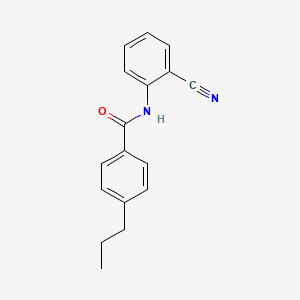![molecular formula C16H17F2N3O2 B5347316 N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5347316.png)
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide, commonly known as DFP-10917, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a therapeutic agent.
Mécanisme D'action
DFP-10917 is believed to exert its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are critical for cancer cell growth and survival. By inhibiting HSP90, DFP-10917 can disrupt the activity of these other proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, DFP-10917 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. DFP-10917 has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DFP-10917 is that it has been shown to be effective in inhibiting the growth of cancer cells both in vitro and in vivo. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of DFP-10917 is that it is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several directions for future research on DFP-10917. One area of interest is the development of more potent and selective inhibitors of HSP90 that could be used as cancer therapeutics. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with DFP-10917. Finally, there is also interest in exploring the potential of DFP-10917 as a treatment for other diseases, such as bacterial infections.
Méthodes De Synthèse
The synthesis of DFP-10917 involves a multi-step process that begins with the reaction of 2,4-difluorophenol with 2-bromopyridine to form 2-(2,4-difluorophenoxy)pyridine. This compound is then reacted with N-Boc-2-methylalanine to form N-Boc-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide. Finally, the Boc group is removed to yield the final product, DFP-10917.
Applications De Recherche Scientifique
DFP-10917 has been studied extensively in the context of cancer research. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, DFP-10917 has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that DFP-10917 may have potential as a therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2/c1-16(2,19)15(22)21-9-10-4-3-7-20-14(10)23-13-6-5-11(17)8-12(13)18/h3-8H,9,19H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKERUOMPGLPFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-allyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5347256.png)


![{3-[2-(4-chloro-2-fluorophenyl)-1H-imidazol-1-yl]phenyl}methanol](/img/structure/B5347270.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5347280.png)
![8-bromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5347288.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5347295.png)
![3-ethyl-5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347299.png)

![5-[4-(allyloxy)benzylidene]-2-(4-benzyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5347331.png)

![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5347344.png)
